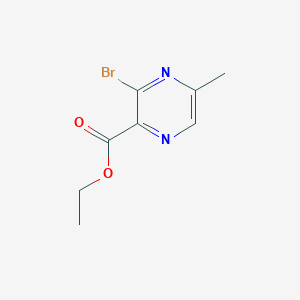
Ethyl 3-bromo-5-methylpyrazine-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-bromo-5-methylpyrazine-2-carboxylate is a chemical compound with the molecular formula C8H9BrN2O2 and a molecular weight of 245.07 g/mol . This compound is part of the pyrazine family, which is known for its diverse applications in various fields such as pharmaceuticals, agriculture, and materials science. The presence of bromine and ester functional groups in its structure makes it a versatile intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-bromo-5-methylpyrazine-2-carboxylate typically involves the bromination of 5-methylpyrazine-2-carboxylic acid followed by esterification. The bromination is usually carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or chloroform . The esterification step involves the reaction of the brominated acid with ethanol in the presence of a catalyst like sulfuric acid or hydrochloric acid .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions: Ethyl 3-bromo-5-methylpyrazine-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can be oxidized to form corresponding pyrazine N-oxides or reduced to form pyrazine derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide.
Oxidation Reactions: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are employed.
Major Products:
Substitution Products: Depending on the nucleophile, products can include azides, thiols, or ethers.
Oxidation Products: Pyrazine N-oxides.
Reduction Products: Reduced pyrazine derivatives.
Applications De Recherche Scientifique
Ethyl 3-bromo-5-methylpyrazine-2-carboxylate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of Ethyl 3-bromo-5-methylpyrazine-2-carboxylate involves its interaction with specific molecular targets. The bromine atom and ester group facilitate its binding to enzymes and receptors, leading to inhibition or activation of biological pathways . The compound’s effects are mediated through its interaction with nucleophilic sites on proteins and other biomolecules .
Comparaison Avec Des Composés Similaires
Ethyl 5-bromo-3-methylpyrazine-2-carboxylate: Similar in structure but with different substitution patterns.
5-Methyl-2-pyrazinecarboxylic acid: Lacks the ethyl ester group and bromine atom.
3-Ethyl-2,5-dimethylpyrazine: Different substitution pattern on the pyrazine ring.
Uniqueness: Ethyl 3-bromo-5-methylpyrazine-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity compared to its analogs . The presence of both bromine and ester groups makes it a valuable intermediate in organic synthesis and pharmaceutical research .
Propriétés
Formule moléculaire |
C8H9BrN2O2 |
|---|---|
Poids moléculaire |
245.07 g/mol |
Nom IUPAC |
ethyl 3-bromo-5-methylpyrazine-2-carboxylate |
InChI |
InChI=1S/C8H9BrN2O2/c1-3-13-8(12)6-7(9)11-5(2)4-10-6/h4H,3H2,1-2H3 |
Clé InChI |
VQZITMSKROYWTC-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=NC=C(N=C1Br)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


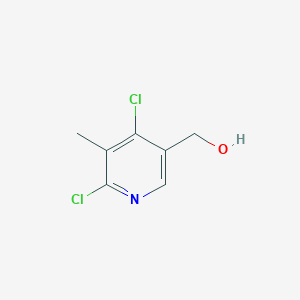
![Ethyl 2-[4,7,10-tris[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-1,4,7,10-tetrazacyclododec-1-yl]acetate](/img/structure/B13676419.png)
![(6,7-Dihydro-5H-cyclopenta[b]pyridin-4-yl)boronic acid](/img/structure/B13676432.png)
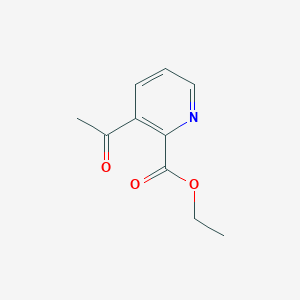
![Ethyl [2,3'-bipyridine]-6'-carboxylate](/img/structure/B13676438.png)
![[4-(hydroxymethyl)cyclohexyl]methyl Acetate](/img/structure/B13676446.png)

![Methyl (R)-3-[(tert-Butyldiphenylsilyl)oxy]-2-methylpropanoate](/img/structure/B13676454.png)

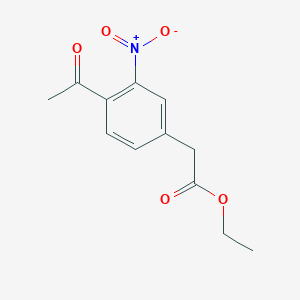

![Ethyl 1H-pyrazolo[3,4-c]pyridine-5-carboxylate](/img/structure/B13676470.png)
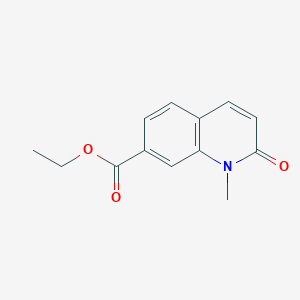
![2-(3,4-Dichlorophenyl)imidazo[1,2-a]pyridine](/img/structure/B13676475.png)
